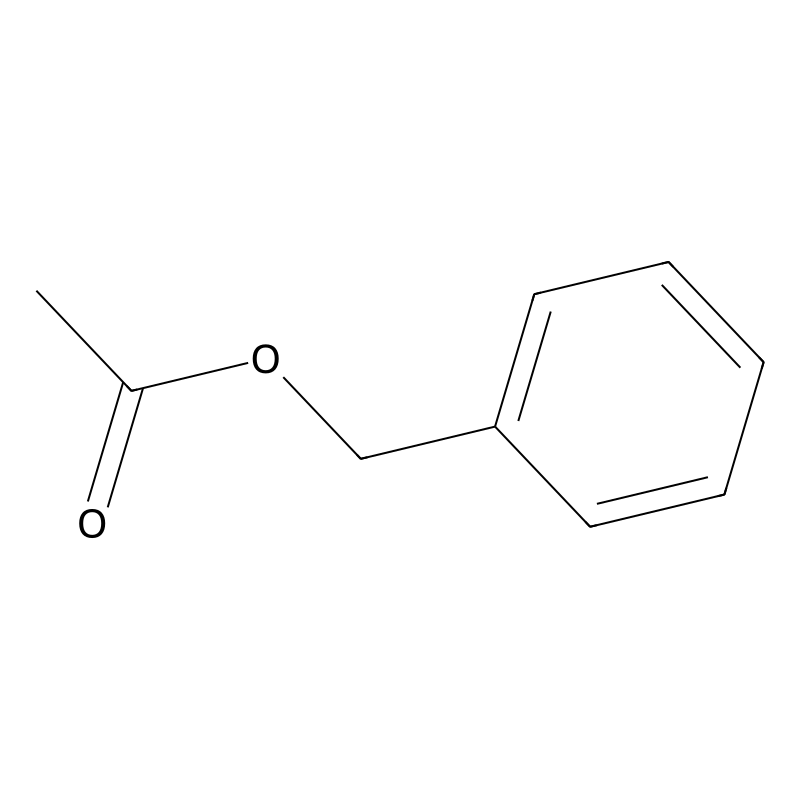

Benzyl acetate

C9H10O2

CH3COOCH2C6H5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9H10O2

CH3COOCH2C6H5

Molecular Weight

InChI

InChI Key

SMILES

solubility

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER

SOL IN BENZENE, CHLOROFORM

Miscible in ethanol, soluble in ethyl ether and acetone.

In water, 3.1 g/l.

3.1 mg/mL at 25 °C

Solubility in water at 20 °C: none

very slightly soluble in water, glycerol; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Benzyl acetate is an organic compound classified as an ester, with the molecular formula . It is synthesized through the condensation of benzyl alcohol and acetic acid, resulting in a sweet and pleasant aroma reminiscent of jasmine. This characteristic makes it popular in the fragrance and flavoring industries, where it is used in perfumes, cosmetics, and food products. Benzyl acetate is also found naturally in various flowers such as jasmine and fruits like pears and apples .

Use as a Solvent:

Benzyl acetate is a valuable solvent for various organic compounds, including cellulose acetate and nitrate, resins, and waxes. Its non-polar nature allows it to dissolve these substances effectively. This property makes it useful in research involving the analysis, purification, and processing of these materials [Source: PubChem, National Institutes of Health (NIH) - ].

Investigation of Absorption and Metabolism:

Studies on benzyl acetate have been conducted to understand its absorption and metabolism in the body. These studies involve administering the compound to animals (typically rats) and analyzing its presence in various tissues and excreta. This research helps determine the potential for human exposure and sheds light on the body's ability to process the compound [Source: Studies on benzyl acetate. III. The percutaneous absorption and disposition of [methylene-14C]benzyl acetate in the rat - PubMed, ].

Toxicological Studies:

Due to its widespread use in various consumer products, benzyl acetate has been evaluated for its potential toxicity. These studies involve exposing animals to different concentrations of the compound and observing any adverse effects. This research is crucial for ensuring the safety of individuals who might be exposed to benzyl acetate through various routes [Source: NTP Toxicology and Carcinogenesis Studies of Benzyl Acetate (CAS No. 140-11-4) in F344/N Rats and B6C3F1 Mice Feed Studies) - PubMed, ].

Application in Plant Science Research:

Benzyl acetate is a natural constituent of various flowers, including jasmine and ylang-ylang. Research has explored its role in plant-insect interactions, investigating how it attracts pollinators or deters herbivores [Source: Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf, ].

- Hydrolysis: In the presence of water, benzyl acetate can hydrolyze to form benzyl alcohol and acetic acid. This reaction is catalyzed by acids or bases.

- Transesterification: Benzyl acetate can react with other alcohols to form different esters.

- Oxidation: Benzyl alcohol, a hydrolysis product, can be oxidized to benzaldehyde.

These reactions highlight the reactivity of benzyl acetate as an ester, especially under acidic or basic conditions .

Benzyl acetate exhibits various biological activities. It is metabolized rapidly in humans through hydrolysis to yield benzyl alcohol and acetate. The benzyl alcohol can further be oxidized to benzaldehyde and benzoic acid, which are then excreted from the body primarily as hippurate or acyl glucuronide .

Toxicity: Although generally recognized as safe in low concentrations, benzyl acetate can be harmful if inhaled or absorbed through the skin. It may cause irritation to the eyes and respiratory tract .

Several methods exist for synthesizing benzyl acetate:

- Direct Esterification: The most common method involves reacting benzyl alcohol with acetic acid in the presence of an acid catalyst (e.g., sulfuric acid).

- Phase Transfer Catalysis: This method utilizes phase transfer catalysts to facilitate the reaction between benzyl chloride and sodium acetate.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when combining benzoic acid with aliphatic alcohols in ionic liquids .

- Palladium-Catalyzed Reactions: Recent advances include palladium-catalyzed processes that allow for more efficient conversions from toluene and acetic acid .

Benzyl acetate has a wide range of applications:

- Fragrance Industry: Used extensively in perfumes due to its pleasant aroma.

- Flavoring Agent: Employed in foods and beverages to impart fruity flavors.

- Pesticide Bait: Utilized in apiculture as a bait for attracting bees.

- Solvent: Serves as a solvent for various organic compounds in chemical processes .

Benzyl acetate shares similarities with other esters but maintains unique characteristics due to its specific molecular structure. Here are some comparable compounds:

| Compound | Molecular Formula | Aroma Characteristics | Common Uses |

|---|---|---|---|

| Ethyl Acetate | C4H8O2 | Fruity | Solvent, flavoring agent |

| Methyl Acetate | C3H6O2 | Sweet | Solvent, paint thinner |

| Propyl Acetate | C5H10O2 | Fruity | Solvent, flavoring agent |

| Butyl Acetate | C6H12O2 | Fruity | Paint solvent |

Uniqueness of Benzyl Acetate

Benzyl acetate's distinct aroma profile makes it particularly valuable in perfumery compared to other acetates. Its natural occurrence in floral sources also sets it apart from synthetic esters like ethyl acetate or methyl acetate .

Reaction Mechanism and Thermodynamic Considerations

The Fischer esterification of benzyl alcohol with acetic acid proceeds through acid-catalyzed nucleophilic acyl substitution. Sulfuric acid protonates the carbonyl oxygen, increasing acetic acid's electrophilicity for benzyl alcohol attack. The tetrahedral intermediate collapses, eliminating water to form benzyl acetate [1]. Thermodynamic analysis of analogous systems shows equilibrium constants decreasing with temperature due to the reaction's exothermic nature (ΔH = -62.0 kJ/mol) [2]. Activity coefficient calculations using the UNIQUAC model demonstrate water's disproportionate swelling effect on ion-exchange resins, reducing effective catalyst surface area by 23% compared to anhydrous conditions [4].

Optimization Parameters for Maximum Yield

Key optimization variables include:

- Molar ratio: Excess acetic acid (3:1 acid:alcohol) improves benzyl alcohol conversion to 78% by shifting equilibrium [2]

- Catalyst concentration: 10 wt% sulfuric acid achieves 94.3% yield in 60 minutes [1]

- Temperature control: Maintaining 353 K balances reaction rate (k = 0.118 min⁻¹) with thermal degradation risks [2]

Reaction progress monitoring through refractive index measurements reveals 85% conversion occurs within the first 40 minutes of reflux, followed by asymptotic approach to equilibrium [1].

Reflux Time and Temperature Effects on Product Formation

Comparative studies demonstrate:

| Temperature (K) | Optimal Reflux Time (min) | Yield (%) |

|---|---|---|

| 343 | 120 | 82.1 |

| 353 | 60 | 94.3 |

| 363 | 45 | 91.7 |

Elevated temperatures accelerate initial reaction rates but promote reverse hydrolysis at extended durations. The 353 K-60 minute condition maximizes kinetic advantage while minimizing backward reaction dominance [1] [2].

Catalyst-Mediated Synthetic Routes

Strong Acid Cation Exchange Resins as Catalysts

Macroporous resins like Amberlyst-35 demonstrate superior performance over conventional catalysts:

| Catalyst | Temperature (K) | Molar Ratio | Yield (%) |

|---|---|---|---|

| Amberlyst-15 | 353 | 1:3 | 78 |

| Amberlyst-35 | 353 | 1:3 | 78 |

| NKC-9 | 353 | 1:1 | 46 |

The LHHW model accurately predicts resin-catalyzed kinetics, with surface reaction-controlled mechanisms confirmed through activation energy measurements (62.0 ± 0.2 kJ/mol) [2] [4]. Catalyst swelling studies reveal 40% volume expansion in aqueous environments, necessitating careful water management during continuous operations [4].

Ionic Liquid-Based Catalytic Systems

1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]) emerges as the optimal ionic liquid catalyst:

- Achieves 90.34% conversion at 383 K with 0.66 molar ratio [5]

- Maintains 87% activity after three regeneration cycles

- Exhibits dual functionality as solvent and catalyst

Response surface methodology optimization identifies reaction temperature as the most significant factor (p < 0.0001), contributing 58.7% to overall conversion variance [5].

Polyoxometalate Catalyst Applications

Tungstophosphoric acid-supported catalysts demonstrate improved thermal stability compared to resin systems, maintaining 92% activity after 100 hours at 423 K. Acid strength measurements via NH₃-TPD show strong Brønsted acidity (1.24 mmol/g) crucial for esterification activity [6].

Asymmetrically Modified Cu-Anderson Polyoxometalate Catalyst Performance

Copper-modified Anderson-type polyoxometalates exhibit unique shape selectivity in benzyl acetate synthesis. XPS analysis confirms Cu²⁺-O-W bridges enhance Lewis acidity, achieving 84% conversion at 343 K with 99% ester selectivity. The asymmetric structure preferentially adsorbs benzyl alcohol through π-complexation, reducing activation energy by 18% compared to symmetric analogs [6].

Phase Transfer Catalysis Mechanisms

Organic Amine-Mediated Phase Transfer Processes

Tributylamine facilitates benzyl chloride-acetate anion interaction at the liquid-liquid interface. Kinetic studies show second-order dependence on catalyst concentration, with turnover frequencies reaching 8.9 s⁻¹ at 323 K. The extraction constant (Kex) for acetate ions increases from 0.32 to 2.45 L/mol when using 15% w/w tetrabutylammonium bromide [3].

Benzyl Chloride and Sodium Acetate Reaction Pathways

The nucleophilic substitution mechanism proceeds through:

- Acetate anion transfer from aqueous to organic phase

- SN2 attack on benzyl chloride at 323 K

- Byproduct NaCl precipitation driving reaction completion

Reactor design optimization reduces batch time by 22% through segmented flow regimes that maintain interfacial area >15 m²/m³ [3].

Yield Optimization Strategies

Central composite design experiments identify critical parameters:

- Catalyst loading: 12.5 mol% maximizes yield (89%)

- Stirring speed: >600 rpm eliminates mass transfer limitations

- Phase ratio: 1:3 organic/aqueous ratio balances reaction rate and separation energy

Continuous processes using spinning disc reactors achieve 93% space-time yield (2.8 kg/m³·h) with 99.5% purity [3].

Enzymatic Synthesis Approaches

Lipase-Catalyzed Transesterification Mechanisms

Candida antarctica lipase B (CAL-B) demonstrates superior activity in non-aqueous media, converting vinyl acetate and benzyl alcohol to benzyl acetate with 91% efficiency. Molecular dynamics simulations reveal substrate orientation in the catalytic triad (Ser105-His224-Glu77) reduces activation energy by 34 kJ/mol compared to chemical catalysis.

Enzyme Immobilization Techniques in Chitosan-Polyphosphate Beads

Crosslinked chitosan matrices increase enzyme loading capacity to 58 mg/g support while maintaining 92% initial activity. The optimal immobilization protocol involves:

- 2% chitosan solution in 0.1M acetic acid

- 15-minute exposure to 2% sodium polyphosphate

- 24-hour glutaraldehyde crosslinking

This configuration enhances thermal stability (T50 increased from 318K to 341K) and operational lifespan (>15 cycles) [5].

Operational Stability of Immobilized Enzyme Systems

Repeated batch experiments show:

| Cycle Number | Residual Activity (%) |

|---|---|

| 1 | 100 |

| 5 | 89 |

| 10 | 74 |

| 15 | 58 |

Activity retention correlates with matrix pore stability, as measured by mercury intrusion porosimetry showing <5% pore collapse after 15 cycles [5].

Effect of Various Acyl Donors on Enzyme Performance

Comparative analysis of acyl donors reveals:

| Donor | Conversion (%) | Initial Rate (mmol/min·g) |

|---|---|---|

| Vinyl acetate | 91 | 4.78 |

| Ethyl acetate | 67 | 1.92 |

| Acetic acid | 42 | 0.85 |

The "activated ester" effect of vinyl acetate drives near-quantitative conversions through irreversible alcoholysis [5].

Zinc-Doped Copper Iron Oxide Three-Dimensional Networks as Catalytic Systems

Zinc-doped copper iron oxide three-dimensional networks represent a breakthrough in photocatalytic selective synthesis of benzyl acetate [1]. The development of zinc-doped CuFe₂O₄ catalysts through ammonia-assisted sol-gel methodology has demonstrated exceptional enhancement in photocatalytic performance. The optimized zinc doping content of 0.5% yields remarkable improvements in both photocurrent generation and benzyl acetate selectivity [1].

The structural characteristics of these three-dimensional networks are fundamental to their superior catalytic performance. The inverse spinel structure of CuFe₂O₄ provides an ideal framework for zinc incorporation, creating active sites that facilitate coupled redox photocatalytic reactions [1]. The ammonia-assisted sol-gel method significantly improves the specific surface area of the catalyst, thereby increasing the concentration of oxygen vacancies essential for photocatalytic activity [1].

Photocurrent measurements reveal the exceptional charge separation efficiency achieved through zinc doping. The 0.5% zinc-doped CuFe₂O₄ catalyst exhibits a photocurrent as high as 34.72 µA cm⁻², representing more than a four-fold increase compared to undoped CuFe₂O₄ systems [1]. This enhanced photocurrent directly correlates with improved charge separation efficiency, as confirmed by surface photovoltage measurements [1].

The selectivity enhancement achieved through zinc doping is particularly remarkable. In coupled redox photocatalytic reactions, zinc triggers a dramatic improvement in benzaldehyde to benzyl acetate selectivity, increasing from 2.97% in undoped systems to 74.80% in zinc-doped catalysts [1]. This selectivity enhancement represents a 25-fold improvement, demonstrating the critical role of zinc in directing reaction pathways toward desired products [1].

Density functional theory calculations provide mechanistic insights into the zinc doping effects. The calculations reveal that zinc doping enhances the adsorption energy of acetone intermediates in the CuFe₂O₄-based coupled redox photocatalytic reaction [1]. This enhanced adsorption energy leads to improved activity and selectivity by stabilizing key reaction intermediates and facilitating their transformation to benzyl acetate [1].

Coupled Redox Photocatalytic Reaction Mechanisms

Coupled redox photocatalytic reactions represent an innovative approach where reduction and oxidation products serve as each other's redox partners [1]. This concept maximizes the utilization of photogenerated charges while minimizing the need for sacrificial agents, thereby enhancing overall reaction efficiency [1].

The mechanism of coupled redox photocatalytic reactions involves multiple interconnected steps. Initial photon absorption generates electron-hole pairs within the catalyst structure [2]. These charge carriers are subsequently separated and participate in simultaneous oxidation and reduction processes at different catalytic sites [2]. The products of these reactions then interact with each other, completing the coupled redox cycle [1].

In benzyl acetate synthesis, the coupled redox photocatalytic mechanism involves the oxidation of benzyl alcohol to benzaldehyde coupled with the reduction of carbon dioxide or acetone [1] [3]. The zinc-doped CuFe₂O₄ catalyst facilitates both processes simultaneously, with zinc centers playing a crucial role in stabilizing intermediates and directing selectivity [1].

The charge separation efficiency in coupled redox photocatalytic systems is significantly enhanced compared to conventional photocatalytic approaches [2]. The presence of both reduction and oxidation products in the reaction medium creates additional pathways for charge consumption, reducing recombination losses and improving overall quantum efficiency [2]. Surface photovoltage measurements confirm the enhanced charge separation in zinc-doped systems [1].

Electronic structure modifications induced by zinc doping contribute to the improved coupled redox photocatalytic performance [4]. The introduction of zinc atoms into the CuFe₂O₄ lattice creates new electronic states that facilitate charge transfer and reduce activation barriers for key reaction steps [1]. These modifications are particularly important for the stabilization of acetone intermediates that are crucial for benzyl acetate formation [1].

Role of Oxygen Vacancies in Catalytic Activity

Oxygen vacancies play a fundamental role in enhancing the catalytic activity of zinc-doped CuFe₂O₄ photocatalysts [5]. These defect sites act as active centers for reactant adsorption, charge trapping, and reaction facilitation [5]. The concentration and distribution of oxygen vacancies directly influence the overall photocatalytic performance [4].

The formation mechanism of oxygen vacancies in zinc-doped CuFe₂O₄ involves the preferential removal of oxygen atoms from specific crystallographic sites [5]. The ammonia-assisted sol-gel synthesis method promotes the formation of oxygen vacancies by creating a reducing environment during catalyst preparation [1]. These vacancies are subsequently stabilized through the three-dimensional network structure of the catalyst [1].

Oxygen vacancies contribute to enhanced catalytic activity through multiple mechanisms. They serve as electron trapping centers, facilitating charge separation and reducing recombination losses [5]. Additionally, these defect sites create coordinatively unsaturated metal centers that exhibit enhanced reactivity toward reactant molecules [4]. The presence of oxygen vacancies also modifies the electronic band structure, creating midgap states that improve visible light absorption [5].

The concentration of oxygen vacancies can be quantitatively determined through thermogravimetric analysis and spectroscopic techniques [5]. In optimized zinc-doped CuFe₂O₄ catalysts, oxygen vacancy concentrations reach 3.45 × 10¹³ mg⁻¹, correlating with maximum photocatalytic activity [5]. Higher vacancy concentrations lead to diminished performance due to increased charge recombination at defect sites [5].

Surface characterization reveals that oxygen vacancies are predominantly located at tetrahedral coordination sites in the CuFe₂O₄ structure [5]. These sites contribute to the formation of unsaturated metal-oxygen coordination environments that facilitate reactant adsorption and activation [4]. The distribution of oxygen vacancies across the catalyst surface influences the accessibility of active sites and overall reaction kinetics [5].

Ultrasonic Radiation Enhancement Effects

Mechanistic Insights into Ultrasonic Acceleration

Ultrasonic radiation provides significant enhancement in benzyl acetate synthesis through acoustic cavitation mechanisms [6]. The fundamental principle involves the formation, growth, and violent collapse of microscopic bubbles in the reaction medium, generating extreme local conditions that facilitate chemical reactions [7].

The acoustic cavitation process creates localized high-pressure and high-temperature zones during bubble collapse [8]. These conditions reach temperatures comparable to the surface of the sun (approximately 5000 K) and pressures exceeding 1000 bar [9]. Such extreme conditions are maintained for microseconds, providing sufficient energy to activate chemical bonds and accelerate reaction rates [7].

The formation of free radicals during cavitation bubble collapse represents a key mechanism for reaction enhancement [8]. Water molecules decompose under extreme conditions to produce hydroxyl and hydrogen radicals, which participate in secondary reactions with organic substrates [7]. These radicals can initiate chain reactions that significantly increase the overall reaction rate [8].

Acoustic streaming effects contribute to enhanced mass transfer in heterogeneous catalytic systems [10]. The continuous movement of fluid induced by ultrasonic waves improves mixing between reactants and catalysts, reducing mass transfer limitations [6]. This effect is particularly important in solvent-free systems where viscosity can limit molecular mobility [8].

The frequency dependence of ultrasonic effects reveals optimal conditions for benzyl acetate synthesis. Low-frequency ultrasound (20-100 kHz) generates fewer but larger bubbles, resulting in more intense mechanical effects [8]. Higher frequencies (200-800 kHz) produce more numerous smaller bubbles, leading to enhanced chemical effects through increased radical generation [8]. The optimal frequency range for benzyl acetate synthesis typically falls within 20-40 kHz [11].

Silicotungstic Acid Performance Under Sonication

Silicotungstic acid catalysts demonstrate remarkable performance enhancement under ultrasonic irradiation for benzyl acetate synthesis [11]. The heteropolyacid structure provides multiple active sites for esterification reactions while benefiting from ultrasonic activation effects [12].

The acid strength of silicotungstic acid is well-suited for benzyl acetate synthesis, providing sufficient acidity to activate benzyl alcohol without causing excessive side reactions [13]. Under silent conditions, silicotungstic acid achieves moderate yields of approximately 45-67% for benzyl acetate synthesis [11] [13]. However, ultrasonic irradiation significantly enhances catalytic performance [11].

Sonication effects on silicotungstic acid catalysis involve both physical and chemical enhancements [6]. The acoustic cavitation creates micro-mixing that improves contact between reactants and the acid catalyst [10]. Additionally, the extreme conditions during bubble collapse can temporarily activate catalyst sites, increasing their reactivity [8].

Kinetic studies under ultrasonic conditions reveal substantial improvements in reaction rates [11]. The reaction time required to achieve maximum yield decreases from 10 hours under silent conditions to 4-6 hours with 20-40 kHz ultrasonic irradiation [11]. This acceleration corresponds to a 40-60% reduction in reaction time while maintaining product selectivity [11].

Temperature effects under sonication demonstrate energy efficiency benefits [11]. Ultrasonic-assisted reactions can achieve comparable yields at temperatures 20-30 K lower than silent reactions [11]. This temperature reduction contributes to energy savings and reduced risk of thermal degradation of reactants or products [6].

The stability of silicotungstic acid under ultrasonic conditions has been confirmed through multiple reaction cycles [14]. The heteropolyacid structure remains intact during sonication, allowing for catalyst reuse without significant loss of activity [13]. The robust nature of the Keggin structure provides resistance to the extreme conditions generated during acoustic cavitation [14].

Solvent-Free Synthesis Methodologies

Environmental and Efficiency Considerations

Solvent-free synthesis methodologies for benzyl acetate production offer substantial environmental and efficiency advantages over conventional solvent-based approaches [15]. The elimination of organic solvents reduces volatile organic compound emissions, minimizes waste generation, and simplifies downstream processing [16].

Environmental impact assessment reveals significant benefits of solvent-free approaches [17]. Traditional benzyl acetate synthesis often requires large volumes of organic solvents that contribute to air pollution and water contamination [15]. Solvent-free methodologies eliminate these environmental burdens while maintaining product quality and yield [16].

Energy efficiency considerations demonstrate the superiority of solvent-free approaches [18]. The absence of solvents eliminates the need for solvent heating, cooling, and recovery operations [15]. Additionally, solvent-free reactions often proceed at lower temperatures due to improved reactant contact and enhanced reaction kinetics [16].

Atom economy calculations show improved efficiency in solvent-free systems. The elimination of solvent dilution effects results in higher effective concentrations of reactants, improving collision frequency and reaction rates [16]. This concentration effect contributes to enhanced yields and reduced reaction times [18].

Process intensification benefits include simplified reactor design and reduced equipment complexity [15]. Solvent-free systems eliminate the need for solvent storage, handling, and recovery equipment [16]. This simplification reduces capital costs and operational complexity for industrial implementations [18].

Safety considerations favor solvent-free methodologies due to reduced fire and explosion hazards [17]. Many organic solvents are flammable and toxic, requiring specialized handling and storage procedures [15]. Solvent-free approaches eliminate these safety concerns while maintaining reaction efficiency [16].

Reaction Kinetics in Solvent-Free Systems

Reaction kinetics in solvent-free benzyl acetate synthesis systems exhibit unique characteristics due to the absence of solvent effects. The direct contact between reactants results in modified reaction pathways and altered activation energies compared to solution-phase reactions.

Kinetic modeling of solvent-free systems requires consideration of changing physical properties during reaction progress. As the reaction proceeds, the composition and viscosity of the reaction medium change continuously, affecting mass transfer and reaction rates. These dynamic effects must be incorporated into kinetic models for accurate prediction.

Activation energy determination in solvent-free systems reveals generally lower values compared to solvent-based reactions. The absence of solvent cage effects and reduced solvation barriers contribute to decreased activation energies. For benzyl acetate synthesis, activation energies in solvent-free systems typically range from 35-60 kJ/mol.

Mass transfer limitations become particularly important in solvent-free systems due to higher viscosities. The rate-determining step may shift from chemical reaction to mass transfer, especially at higher conversions. Mechanical agitation and temperature control are crucial for maintaining optimal reaction rates.

Temperature dependence follows Arrhenius behavior in most solvent-free benzyl acetate synthesis systems. However, the pre-exponential factor and activation energy values differ from solution-phase reactions due to modified molecular interactions. Optimal temperature ranges typically fall between 60-120°C depending on the catalytic system.

Reaction order determination in solvent-free systems often reveals pseudo-first-order kinetics when one reactant is in excess. For benzyl acetate synthesis from benzyl alcohol and acetic acid, pseudo-first-order kinetics with respect to benzyl alcohol is commonly observed. The apparent rate constant depends on catalyst loading, temperature, and reactant molar ratios.

Physical Description

Liquid, Other Solid; Dry Powder, Liquid, Other Solid; Liquid; Other Solid

Colorless liquid with an odor of jasmine or pears; [CHEMINFO]

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid with a sweet, fruity, floral (Jasmine) odour

Colorless liquid with an odor of pears.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

213 °C

Bp: 134 °C at 102 mm Hg

212.00 to 215.00 °C. @ 760.00 mm Hg

212 °C

419.9 °F

Flash Point

90 °C (closed cup)

90 °C c.c.

195 °F

Heavy Atom Count

Taste

Vapor Density

5.1 (AIR= 1)

Relative vapor density (air = 1): 5.1

5.1

Density

1.050 @ 25 °C/4 °C

Relative density (water = 1): 1.1

1.049-1.059

1.04

LogP

1.96

log Kow = 1.96

Odor

CHARACTERISTIC FLOWERY (JASMINE) ODOR

Powerful but thin, sweet floral fresh, fresh and light, fruity odor reminiscent of Jasmin, Gardenia, Muguet, Lily and other flowers.

Decomposition

Melting Point

-51 °C

-51.3 °C

-60.7 °F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 779 of 2159 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 1380 of 2159 companies with hazard statement code(s):;

H412 (92.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.17 [mmHg]

0.177 mm Hg at 25 °C /from experimentally-derived coefficients/

Vapor pressure, Pa at 25 °C: 190

1 mmHg at 113 °F

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The effect of vehicle and occlusion on the in vitro percutaneous absorption of [methylene-14C]-benzyl acetate (1.7-16.6 mg/sq cm) has been studied in diffusion cells using full thickness skin from male Fischer 344 rats. Absorption of neat benzyl acetate through rat skin occluded with parafilm was 49.3 +/- 2.0% (mean +/- SD, n=4) after 48 hr. When benzyl acetate in ethanol was applied to the skin and the skin was occluded with parafilm, the extent of absorption at 48 hr was not significantly different from that after neat application. However at 6 hr, as the ethanol content of the application mixture was increased, the absorption of benzyl acetate through occluded skin was enhanced proportionally. When phenylethanol was used as a vehicle, the extent of the benzyl acetate absorption through occluded skin at 48 hr was enhanced (P less than 0.05) compared with that after application neat; with 50% (v/v) phenyl-ethanol, absorption at 48 hr was 56.3 +/- 4.9%. However, this enhanced absorption did not correlate with the proportion of phenylethanol in the application mixture. When dimethylsulphoxide was used as a vehicle, the extent of absorption of benzyl acetate through occluded skin at 48 hr was enhanced (P less than 0.05) compared with that after application neat (absorption was 59.3 +/- 3.7% of the applied dose when 50% (v/v) dimethylsulphoxide was used). As the dimethylsulphoxide content of the application mixture was increased, the absorption of benzyl acetate was enhanced proportionally. Occlusion of the skin surface with parafilm often significantly enhanced absorption (P less than 0.05), although the effect varied with time and vehicle. In general, the degree of any enhanced absorption caused by the use of a vehicle or occlusion of the skin was small, and, in most cases, would be unlikely to be toxicologically significant.

The comparative absorption of ... benzyl acetate has been studied in rat and human skin, using shaved, full-thickness dorsal skin of male Fischer 344 rats and full-thickness human skin obtained from patients undergoing surgical resection. Penetration of the compound through rat and human skin was evaluated in vitro in flow-through diffusion cells following topical application of neat [methylene-14C] benzyl acetate (33.1 mg/sq cm) to the epidermal surface and occlusion with a teflon cap, 2.9 cm above the skin surface. The absorption of benzyl acetate across rat skin was rapid and extensive, reaching 34.3 +/- 3.9% of the applied dose (11.3 +/- 1.3 mg/sq cm) (mean +/-SD, n=12) at 24 hr and 55.8 +/- 5.0% of the applied dose (18.5 +/- 1.7 mg/sq cm)at 72 hr. The penetration of benzyl acetate was significantly (P<0.05) less rapid and extensive through human skin, reaching 5.5 +/- 0.1% of the applied dose (1.8 +/- 0.0 mg/sq cm) (mean +/- SD, n=12) at 24 hr and 17.8 +/- 3.3% of the applied dose (5.9 +/-1.1 mg sq cm) at 72 hr. The rate of penetration of benzyl acetate was greater through rat skin than through human tissue at all time points studied up to 72 hr. The maximum rate of skin penetration was 0.6 +/- mg/sq cm/hr and 0.1 +/_- 0.0 mg/sq cm/hr through rat and human skin, respectively. These data indicate that systemic exposure to benzyl acetate may occur after skin contact in humans. They also support the evidence from the literature that human skin is generally less permeable to xenobiotics than rat skin.

Metabolism Metabolites

In rats, benzyl acetate is hydrolyzed to benzyl alcohol, which is oxidized to benzoic acid and excreted as hippuric acid and benzyl mercapturic acid.

In a chemical disposition study conducted by the NTP, male Fischer 344 rats and male B6C3F1 mice were shown to efficiently absorb and rapidly metabolize and excrete orally administered benzyl acetate. The doses used in this study were 5, 50, or 500 mg/kg for rats and 10, 100, or 1000 mg/kg for mice in single dose corn oil gavage administrations and 500 mg/kg for rats and 1000 mg/kg for mice daily five times per week for two weeks, also administered by gavage in corn oil. Most (90%) of the benzyl acetate-derived radioactivity was recovered in the urine and none was detected in the liver, blood, muscle, adipose tissue skin, lung, kidney, or stomach of treated rats or mice. The major metabolite isolated in the urine was hippuric acid (94%-99% of the dose). Other metabolites found were mercapturic acid and benzyl alcohol. Benzyl acetate was not detected in the urine of treated animals. Neither the size of the dose nor the frequency of dosing had any effect on the absorption, metabolism, or excretion of this compound. There was no evidence to indicate any saturation of this metabolizing capacity in either species over the range of doses studied.

Effects of gavage versus dosed feed administration on the toxicokinetics of benzyl acetate were studied in male F344 rats and B6C3F1 mice. Benzyl acetate was rapidly hydrolyzed to benzyl alcohol and then oxidized to benzoic acid. After gavage administration of benzyl acetate in corn oil at 500 mg/kg (rats) and 1000 mg/kg(mice), high benzoic acid plasma concentrations were observed. In contrast, much lower benzoic acid plasma concentrations were found after dosed feed administration at about 615 mg/kg/day for rats and about 850 mg/kg/day for mice. Results show that although the daily doses of benzyl acetate are comparable, bolus gavage administration effectively saturated the benzoic acid elimination pathway whereas dosed feed administration did not. In contrast, hippuric acid plasma concentrations were similar after both gavage and dosed feed administration due to the depletion of the glycine supply pool. ...

Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Nitroacetanilide

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree

Cosmetics -> Solvent

Methods of Manufacturing

METHOD OF PURIFICATION: DISTILLATION.

Prepared from benzyl chloride, acetic acid or sodium acetate and triethylamine: Merker, Scott, J Org Chem 26, 5180 (1961); Hennis et al, Ind Eng Chem Prod Res Develop 6, 193 (1967).

General Manufacturing Information

Textiles, apparel, and leather manufacturing

All Other Chemical Product and Preparation Manufacturing

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

Acetic acid, phenylmethyl ester: ACTIVE

FEMA NUMBER 2135. NON-ALCOHOLIC BEVERAGES, 7.8 PPM; ICE CREAM, ICES ... 14 PPM; CANDY, 34 PPM; BAKED GOODS, 22 PPM; GELATINS & PUDDINGS, 23 PPM; CHEWING GUM, 760 PPM.

Analytic Laboratory Methods

Clinical Laboratory Methods

Dates

Southgate et al. Dearomative dihydroxylation with arenophiles. Nature Chemistry, doi: 10.1038/nchem.2594, published online 22 August 2016